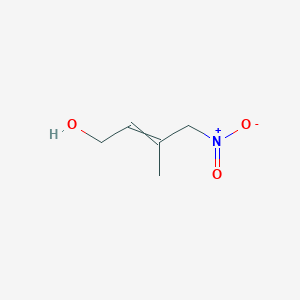

3-Methyl-4-nitrobut-2-en-1-ol

説明

Structure

3D Structure

特性

CAS番号 |

61447-08-3 |

|---|---|

分子式 |

C5H9NO3 |

分子量 |

131.13 g/mol |

IUPAC名 |

3-methyl-4-nitrobut-2-en-1-ol |

InChI |

InChI=1S/C5H9NO3/c1-5(2-3-7)4-6(8)9/h2,7H,3-4H2,1H3 |

InChIキー |

WMVLBIKHKJXLKX-UHFFFAOYSA-N |

正規SMILES |

CC(=CCO)C[N+](=O)[O-] |

製品の起源 |

United States |

Synthetic Methodologies for 3 Methyl 4 Nitrobut 2 En 1 Ol

Direct Synthetic Approaches to this compound

Direct methods aim to construct the target molecule in a single or a few straightforward steps from readily available starting materials.

The Henry reaction, or nitroaldol reaction, is a classic method for forming carbon-carbon bonds by reacting a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.org This reaction produces β-nitro alcohols, which are valuable intermediates in organic synthesis. wikipedia.orgresearchgate.net Modifications of the Henry reaction can be tailored to synthesize specific unsaturated nitro alcohols like this compound.

The reaction typically begins with the deprotonation of a nitroalkane at the α-carbon, forming a nitronate. This nucleophilic nitronate then attacks the carbonyl carbon of an aldehyde or ketone. The resulting β-nitro alkoxide is subsequently protonated to yield the β-nitro alcohol. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org Various bases can be employed to catalyze the reaction, including hydroxides, alkoxides, carbonates, and amines. researchgate.net

For the synthesis of allylic nitro compounds, a palladium-catalyzed reaction has been developed. This two-step sequence involves the ethoxycarbonylation of allylic alcohols followed by a palladium(0)-catalyzed reaction with nitromethane (B149229) to form nitroalkenes. nih.gov

| Catalyst System | Reactants | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Lanthanum-(R)-binaphthol complex | α-napthol-derived aldehyde, nitromethane | (S)-propanolol precursor | 80 | 92 psu.edu |

| Chiral Copper(II) complex | o-nitrobenzaldehyde, nitromethane | Nitroalcohol | 78 | 77 mdpi.com |

Saturated nitro-alcohols, often synthesized via the Henry reaction, can be dehydrated to form nitroalkenes. wikipedia.org This elimination reaction is a common strategy to introduce a double bond into the molecule.

Direct dehydration of 2-nitroalcohols can be challenging and may require high temperatures. sci-rad.comresearchgate.net A more convenient method involves converting the nitro-alcohol to a carboxylate ester, which can then undergo thermolysis to yield the nitroalkene. sci-rad.comresearchgate.net For instance, the thermolysis of 2-benzoyloxy-1-phenyl-1-nitroethane produces 1-phenyl-1-nitroethene. sci-rad.comresearchgate.net

Dehydrating agents like phosphorus pentoxide or dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of copper(I) chloride can facilitate the dehydration of nitro-alcohols under milder conditions. sci-rad.comresearchgate.net

| Dehydration Method | Starting Material | Reagents | Product | Conditions |

| Thermolysis | 2-benzoyloxy-1-phenyl-1-nitroethane | Heat | 1-phenyl-1-nitroethene | - sci-rad.comresearchgate.net |

| Chemical Dehydration | 1-chloro-1-nitro-2-ethanol | Phosphorus pentoxide | 1-chloro-1-nitroethene | 150°C sci-rad.com |

| Chemical Dehydration | 2-nitropropan-1-ol | Dicyclohexylcarbodiimide, CuCl | 2-nitroprop-1-ene | 35°C researchgate.net |

The direct nitration of alkenes can also lead to the formation of nitroalkenes. Various nitrating agents and methods have been explored for this purpose. The reaction of alkenes with sodium nitrite (B80452) and iodine, followed by elimination of hydrogen iodide, yields nitroalkenes in moderate to good yields. thieme-connect.de

Nitryl iodide, generated in situ from iodine and silver nitrite (or sodium/potassium nitrite), is another effective reagent for the nitration of alkenes. thieme-connect.de The nitration of 2-methyl-prop-1-ene with acetyl nitrate (B79036) has been reported to produce a mixture of products, including a small amount of the unconjugated nitroalkene. sci-rad.comresearchgate.net

A process for producing nitric acid esters of alcohols involves reacting the alcohol with nitrogen tetroxide in the liquid phase. google.com This method has been applied to the nitration of nitro-alcohols. google.com

| Nitrating Agent | Alkene Substrate | Product | Key Features |

| Sodium nitrite and iodine | Alkenes | Nitroalkenes | Yields of 49-82% thieme-connect.de |

| Acetyl nitrate | 2-methyl-prop-1-ene | Mixture of products with some unconjugated nitroalkene | Low selectivity sci-rad.comresearchgate.net |

| Nitrogen tetroxide | Alcohols (including nitro-alcohols) | Nitric acid esters | Can be performed at low temperatures google.com |

Multi-Step Synthetic Sequences and Intermediate Transformations

Complex molecules like this compound can also be synthesized through multi-step pathways that involve the formation and transformation of key intermediates.

A well-established multi-step synthesis for producing nitro-substituted butadienes involves a sequence of condensation, acetylation, and deacetylation reactions. researchgate.netgrowingscience.com For example, the synthesis of 2-nitro-1,3-butadiene starts with the condensation of the sodium derivative of 3-nitroprop-1-ene (B1620108) with formaldehyde (B43269) to give 2-nitrobut-3-en-1-ol. researchgate.netgrowingscience.com This alcohol is then acetylated using acetyl chloride. The final step is the deacetoxylation of the resulting acetate (B1210297) with potassium carbonate to yield the desired nitrodiene. researchgate.netgrowingscience.com

| Reaction Step | Reactants | Product | Reagents |

| Condensation | Sodium derivative of 3-nitroprop-1-ene, Formaldehyde | 2-nitrobut-3-en-1-ol | - researchgate.netgrowingscience.com |

| Acetylation | 2-nitrobut-3-en-1-ol | Acetylated intermediate | Acetyl chloride researchgate.netgrowingscience.com |

| Deacetylation | Acetylated intermediate | 2-nitro-1,3-butadiene | Potassium carbonate researchgate.netgrowingscience.com |

The synthesis of nitroalkenes can also proceed through intermediates such as nitroesters or halogenated alkenes. One method involves the reaction of 1,3-butadiene (B125203) with nitrogen dioxide and iodine to form 1-iodo-4-nitrobut-2-ene. researchgate.net Subsequent dehydrohalogenation leads to the formation of the nitrodiene. researchgate.net

Another approach involves the decomposition of phthalic esters of nitroalcohols. For instance, melting phthalic anhydride (B1165640) with 2-nitroethanol (B1329411) forms the corresponding ester, which upon decomposition, yields nitroethene. researchgate.net Polyhalogenated nitrobutadienes are also versatile precursors for a variety of functionalized compounds. researchgate.net

Asymmetric and Enantioselective Synthesis of this compound

The generation of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. For a molecule like this compound, which possesses a stereogenic center, the development of asymmetric and enantioselective synthetic routes is of paramount importance. These methods aim to produce a single enantiomer of the target molecule, which can exhibit significantly different biological activity compared to its mirror image. This section details two prominent strategies for achieving this: chemo-enzymatic protocols and organocatalytic approaches.

Chemo-Enzymatic Protocols for Optically Active Nitro-Alcohols

Chemo-enzymatic synthesis combines the selectivity of enzymatic transformations with the practicality of chemical reactions to afford optically active compounds. nih.gov Enzymes, particularly lipases, are widely employed for the kinetic resolution of racemic alcohols through enantioselective acylation. researchgate.net This approach has been successfully applied to the synthesis of chiral nitro-alcohols, which are valuable building blocks for various medicinally important compounds. nih.gov

A notable example is the optical resolution of 2-methyl-2-nitrobut-3-en-1-ol, a structural analog of this compound. This resolution was achieved via a lipase-catalyzed transesterification at a low temperature of -40 °C. nih.govdntb.gov.ua In this process, a racemic mixture of the nitro-alcohol is subjected to acylation in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer at a much faster rate, leaving the other enantiomer in its alcohol form. This allows for the separation of the acylated and unacylated enantiomers, providing access to both in optically enriched forms.

For instance, using lipase QLM and vinyl acetate as the acyl donor, the (R)-enantiomer of a nitro-alcohol can be selectively acylated to its corresponding acetate. nih.gov After the reaction, the optically pure (R)-acetate and the remaining, now enantiomerically enriched (S)-alcohol, can be separated chromatographically. While the yields for a single resolution step may be moderate, the process can be repeated to achieve high enantiomeric excess (>99% ee) for both enantiomers. nih.gov

Table 1: Chemo-Enzymatic Resolution of a Racemic Nitro-Alcohol

| Entry | Substrate | Biocatalyst | Acyl Donor | Temperature (°C) | Product (Enantiomeric Excess) |

| 1 | Racemic 2-methyl-2-nitrobut-3-en-1-ol | Lipase QLM | Vinyl Acetate | -40 | (R)-acetate (>99% ee) and (S)-alcohol (94% ee) |

This chemo-enzymatic strategy highlights the potential for producing enantiomerically pure building blocks like this compound, which can then be utilized in the synthesis of more complex chiral molecules.

Organocatalytic Approaches for Chiral Nitro-Alkenols

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small organic molecules to catalyze enantioselective transformations. rsc.org This approach avoids the use of often toxic and expensive metal catalysts. For the synthesis of chiral nitro-alkenols, organocatalytic conjugate addition reactions are particularly relevant. rsc.org

These reactions typically involve the addition of a nucleophile to an α,β-unsaturated nitroalkene, mediated by a chiral organocatalyst. The catalyst creates a chiral environment around the reactants, directing the nucleophilic attack to one face of the molecule and thereby inducing stereoselectivity. Various types of organocatalysts have been developed for this purpose, including chiral secondary amines (like pyrrolidine (B122466) derivatives) and bifunctional catalysts such as thioureas. rsc.org

Chiral cyclic secondary amines activate α,β-unsaturated carbonyls through the formation of a pyrrolidinium (B1226570) ion, enhancing their electrophilicity. rsc.org The structure of the amine catalyst can also facilitate hydrogen bonding with the nitro group, further controlling the stereochemical outcome of the reaction. rsc.org

Bifunctional thiourea (B124793) catalysts operate through a different mechanism, activating the nitroalkane via hydrogen bonding between the acidic NH protons of the thiourea and the oxygen atoms of the nitro group. rsc.org This activation facilitates the conjugate addition to an electrophile. The stereoselectivity is controlled by the chiral backbone of the thiourea catalyst. By carefully selecting the catalyst, it is possible to control the syn or anti diastereoselectivity of the Michael addition product with high enantiocontrol. nih.gov

While direct organocatalytic synthesis of this compound is not extensively documented, the principles of organocatalytic conjugate addition to nitroalkenes provide a clear and viable pathway. For example, the asymmetric Michael addition of a suitable carbon nucleophile to a nitroalkene precursor, followed by functional group manipulation, could yield the desired chiral nitro-alkenol. The versatility of the nitro group allows for its subsequent transformation into other functional groups, such as amines, making the resulting chiral nitro-alcohols valuable synthetic intermediates. rsc.org

Table 2: Organocatalytic Michael Addition for the Synthesis of Chiral Nitro Compounds

| Entry | Catalyst Type | Substrates | Key Features |

| 1 | Chiral Pyrrolidine Derivatives | Nitroalkanes and α,β-Unsaturated Carbonyls | Iminium ion activation; intramolecular hydrogen bonding. |

| 2 | Chiral Thioureas | Nitroalkanes and Electron-Poor Alkenes | Hydrogen bond activation of the nitroalkane; control of syn/anti selectivity. rsc.orgnih.gov |

The continuous development of novel organocatalysts and methodologies holds significant promise for the efficient and highly enantioselective synthesis of this compound and other structurally related chiral nitro-alkenols.

Historical Context and Evolution of Research in Functionalized Nitro Alkenes and Nitro Alcohols

The chemistry of nitro-alkenes and nitro-alcohols has a rich history, beginning in the late 19th century and continuously evolving with the development of new synthetic methods and catalysts. nih.gov

A cornerstone of this field is the Henry Reaction , or nitro-aldol reaction, discovered by the Belgian chemist Louis Henry in 1895. wikipedia.orgtaylorandfrancis.com This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.org This classic carbon-carbon bond-forming reaction was analogous to the aldol (B89426) reaction discovered two decades earlier and provided the first direct route to nitro-alcohols. wikipedia.org These products proved to be exceptionally useful, as they could be readily dehydrated to form nitroalkenes, reduced to yield β-amino alcohols, or oxidized to α-nitro ketones. wikipedia.org

The synthesis of nitroalkenes is often achieved through the dehydration of the β-nitro alcohols produced from the Henry reaction. wikipedia.orgorganic-chemistry.org Over the years, numerous methods have been developed to control the stereochemistry of this elimination to selectively produce either (E)- or (Z)-nitroalkenes. organic-chemistry.org

The development of asymmetric catalysis has profoundly impacted this area. In the early 1990s, the first examples of enantioselective Henry reactions were reported, utilizing chiral metal catalysts to control the stereochemical outcome. wikipedia.orgyoutube.com This allowed for the synthesis of enantiomerically pure nitro-alcohols, which are critical building blocks for chiral drugs. almacgroup.com Research continues to focus on developing more efficient and selective catalysts, including organocatalysts, for the Henry reaction and other related transformations. rsc.orgorganic-chemistry.org

Another pivotal development was the Morita-Baylis-Hillman (MBH) reaction , a method for forming a carbon-carbon bond between the α-position of an activated alkene and an electrophile. iitb.ac.in While initial attempts to use nitroalkenes in the MBH reaction were challenging due to competing side reactions, methodologies have since been developed to successfully employ them. iitb.ac.inrsc.org This has opened up new pathways for creating highly functionalized nitro compounds, further expanding the synthetic chemist's toolkit. rsc.orgresearchgate.net

The ongoing research into the chemistry of nitro compounds highlights their enduring importance as versatile building blocks in the synthesis of complex organic molecules. nih.govcolab.ws

This article details the synthetic methodologies for the chemical compound 3-Methyl-4-nitrobut-2-en-1-ol, focusing on direct and multi-step approaches.

Chemical Reactivity and Transformations of 3 Methyl 4 Nitrobut 2 En 1 Ol

Reactions Involving the Nitro Functional Group

The conjugated nitro group is the most prominent functional center in 3-Methyl-4-nitrobut-2-en-1-ol, directing much of its reactivity. It can undergo reduction, specific oxidative transformations, and elimination reactions.

Reduction Reactions to Amino and Hydroxylamino Derivatives

The nitro group of α,β-unsaturated nitroalkenes is readily reducible to form various nitrogen-containing functional groups, most notably amines and hydroxylamines. The reduction of this compound can yield the corresponding 4-amino-3-methylbut-2-en-1-ol or 4-(hydroxylamino)-3-methylbut-2-en-1-ol, depending on the reagents and conditions employed.

Commonly used reducing agents for the conversion of nitroalkenes to primary amines include catalytic hydrogenation over palladium-on-carbon (Pd/C) or iron metal in acidic media. organic-chemistry.org More potent hydride reagents like lithium aluminum hydride (LAH) are also effective. youtube.com These methods typically reduce both the nitro group and the carbon-carbon double bond. However, specific conditions can be tailored for selectivity.

For the partial reduction to hydroxylamines, milder reducing agents are required. Reagents such as zinc dust in the presence of ammonium (B1175870) chloride are classic choices for this transformation. organic-chemistry.org Borane complexes, sometimes catalyzed by sodium borohydride, have also been utilized to convert conjugated nitro compounds into N-substituted hydroxylamines. masterorganicchemistry.com

| Target Product | Reagent/Catalyst | Typical Conditions |

|---|---|---|

| Amino Derivative | Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | H₂ gas, various solvents (e.g., EtOH, EtOAc) |

| Amino Derivative | Lithium Aluminum Hydride (LAH) | Anhydrous ether (e.g., THF, Et₂O) |

| Amino Derivative | Iron (Fe) powder | Acidic medium (e.g., HCl, Acetic Acid) |

| Hydroxylamino Derivative | Zinc (Zn) dust | Aqueous NH₄Cl |

| Hydroxylamino Derivative | Diborane (B₂H₆) or Borane Complexes (BH₃·THF) | Aprotic solvent (e.g., THF) |

Oxidation Reactions to Diverse Nitrogen-Containing Moieties

Direct oxidation of the highly oxidized nitro group in this compound to other nitrogen-containing functionalities is not a conventional transformation. However, oxidative processes can target other parts of the molecule, and certain reactions can convert the nitro group into a carbonyl, effectively altering the moiety at the nitrogen-bearing carbon.

One significant transformation is the oxidation of the primary allylic alcohol to an α,β-unsaturated aldehyde, yielding 3-methyl-4-nitrobut-2-enal. This can be achieved using various oxidizing agents, such as chromic acid (Jones reagent) or pyridinium (B92312) chlorochromate (PCC). organic-chemistry.orglibretexts.org This reaction preserves the nitroalkene system while modifying the alcohol terminus. libretexts.orgwikipedia.org

Furthermore, the nitro group itself can be converted to a carbonyl group via the Nef reaction. organicreactions.orgwikipedia.org This transformation is typically performed on a saturated nitroalkane, which could be formed as an intermediate after a conjugate addition reaction (see Section 3.2.2). The process involves the formation of a nitronate salt by treatment with a base, followed by hydrolysis with strong acid to yield a ketone or aldehyde. organic-chemistry.orgalfa-chemistry.com For a product derived from this compound, this would transform the C-NO₂ unit into a C=O group.

Elimination Reactions Leading to Conjugated Dienic Systems

The allylic alcohol functionality of this compound allows for elimination reactions, specifically acid-catalyzed dehydration, to generate a conjugated dienic system. libretexts.orgstudymind.co.uk Treatment of the alcohol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), protonates the hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.commiracosta.edu Subsequent loss of water and a proton from the adjacent methyl group (C1) results in the formation of a new double bond. This process yields the highly conjugated 2-methyl-1-nitro-1,3-butadiene, a versatile synthon for cycloaddition reactions. savemyexams.com

Reactivity of the Alkene Moiety

The carbon-carbon double bond in this compound is electronically deficient due to the powerful electron-withdrawing effect of the conjugated nitro group. This property reverses the typical reactivity of an alkene, making it susceptible to nucleophilic attack rather than electrophilic attack.

Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation)

Standard electrophilic addition reactions, which are characteristic of electron-rich alkenes, are generally disfavored for this compound. pnas.org The nitro group significantly reduces the nucleophilicity of the π-bond, making it less reactive towards electrophiles like halogens (e.g., Br₂) or hydrogen halides (e.g., HBr). nih.gov

While difficult, if such a reaction were to occur, for instance with bromine (Br₂), it would likely proceed through a cyclic bromonium ion intermediate. youtube.comresearchgate.netmasterorganicchemistry.com The subsequent nucleophilic attack by a bromide ion would occur from the anti-face, leading to a trans-dibromo product. masterorganicchemistry.com However, competing reactions, such as allylic halogenation under radical conditions, might be observed, especially if low concentrations of the halogen are used. youtube.comlibretexts.org It is also possible for tandem oxidation/halogenation to occur under specific conditions, affecting the allylic alcohol. nih.govacs.orgorganic-chemistry.org

Nucleophilic Addition Reactions (e.g., Michael Addition, Additions of Thiophenols and Amines)

The most significant reaction of the alkene moiety in this compound is the nucleophilic conjugate addition, also known as the Michael addition. masterorganicchemistry.comrsc.org The electron-withdrawing nitro group renders the β-carbon (C4) electrophilic and susceptible to attack by a wide range of soft nucleophiles. libretexts.org

Addition of Thiophenols: Thiols, and specifically thiophenol, are excellent nucleophiles for this transformation. mdpi.com The reaction is typically base-catalyzed, with the base deprotonating the thiol to form a more nucleophilic thiolate anion. This anion then attacks the C4 position of the nitroalkene, leading to the formation of a carbon-sulfur bond. scielo.brresearchgate.net The resulting intermediate is a nitronate anion, which is subsequently protonated to give the final adduct, 3-methyl-4-nitro-4-(phenylthio)butan-2-ol. rsc.org

Addition of Amines: Amines also serve as effective nucleophiles in the conjugate addition to nitroalkenes. nih.gov Primary and secondary amines can add to the electrophilic double bond to form β-nitro amines. princeton.edu The reaction proceeds via the attack of the nitrogen lone pair on the β-carbon, followed by proton transfer to yield the neutral addition product. The resulting product from the addition of a generic primary amine (R-NH₂) would be 4-(alkylamino)-3-methyl-4-nitrobutan-2-ol.

| Nucleophile Type | Example Nucleophile | Product Type | Reaction Name |

|---|---|---|---|

| Sulfur Nucleophile | Thiophenol (PhSH) | β-Nitro Thioether | Thia-Michael Addition |

| Nitrogen Nucleophile | Primary/Secondary Amines (RNH₂, R₂NH) | β-Nitro Amine | Aza-Michael Addition |

Cycloaddition Reactions

The electron-deficient nature of the carbon-carbon double bond in this compound, induced by the strongly electron-withdrawing nitro group, makes it an excellent substrate for cycloaddition reactions. It readily participates as the 2π-electron component in both [4+2] and [3+2] cycloadditions.

[4+2] Cycloadditions (Diels-Alder Reactions) as Dienophiles

The Diels-Alder reaction is a powerful concerted, pericyclic reaction that forms a six-membered ring from a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). youtube.commasterorganicchemistry.comwikipedia.org The reaction rate is significantly enhanced when the dienophile is substituted with electron-withdrawing groups, as this modification lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org

Due to the presence of the nitro group, this compound serves as a highly reactive dienophile. libretexts.org When reacting with a conjugated diene, it forms a substituted cyclohexene (B86901) derivative, constructing two new carbon-carbon sigma bonds in a single, stereospecific step. masterorganicchemistry.com For instance, its reaction with a simple diene like 1,3-butadiene (B125203) is expected to yield a cyclohexene ring bearing the methyl, nitro, and hydroxymethyl groups. The stereochemical outcome of the reaction, particularly with cyclic dienes, is typically governed by the "endo rule," which favors the formation of the kinetic product where the electron-withdrawing substituent of the dienophile is oriented towards the newly forming double bond of the diene. youtube.com

Table 1: Representative [4+2] Cycloaddition Reactions

| Diene | Dienophile | Expected Product Class |

| 1,3-Butadiene | This compound | Substituted Cyclohexene |

| Cyclopentadiene | This compound | Substituted Bicyclo[2.2.1]heptene |

| Isoprene (2-Methyl-1,3-butadiene) | This compound | Regioisomeric Substituted Cyclohexenes |

| Danishefsky's Diene | This compound | Functionalized Cyclohexenone Derivative |

[3+2] Cycloadditions (e.g., with Nitrile Oxides, Azomethine Ylides, Diazo Compounds)

In [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, a three-atom, 4π-electron component (the 1,3-dipole) reacts with a 2π-electron component (the dipolarophile) to form a five-membered heterocyclic ring. The activated alkene in this compound makes it an excellent dipolarophile for reactions with various 1,3-dipoles.

With Nitrile Oxides : The reaction of alkenes with nitrile oxides, typically generated in situ, is a common method for synthesizing 2-isoxazolines. mdpi.comnih.gov When this compound reacts with a nitrile oxide, such as benzonitrile (B105546) oxide, it is expected to produce a highly substituted isoxazoline (B3343090) ring. Computational studies on similar reactions suggest that these cycloadditions often proceed with high regioselectivity, favoring the formation of 5-substituted isoxazolines. mdpi.com

With Azomethine Ylides : Azomethine ylides are nitrogen-based 1,3-dipoles that react with electron-deficient alkenes to yield substituted pyrrolidines, which are important heterocyclic motifs. wikipedia.orgrsc.org The reaction is highly stereoselective and can create multiple new stereocenters. wikipedia.org The cycloaddition of an azomethine ylide with this compound would result in a pyrrolidine (B122466) ring, a core structure found in many biologically active compounds. researchgate.net

With Diazo Compounds : Diazo compounds can also serve as 1,3-dipoles or as precursors to metal carbenes that participate in formal [3+2] cycloadditions. nih.govresearchgate.net The reaction of this compound with a diazo compound, often catalyzed by a transition metal like rhodium(II) or copper(I), can lead to the formation of functionalized cyclopentanes or other five-membered rings, depending on the specific reaction pathway. nih.govrsc.org

Table 2: Representative [3+2] Cycloaddition Reactions

| 1,3-Dipole | Dipolarophile | Expected Product Class |

| Benzonitrile Oxide | This compound | Substituted Isoxazoline |

| N-Methyl Azomethine Ylide | This compound | Substituted Pyrrolidine |

| Ethyl Diazoacetate (with catalyst) | This compound | Substituted Cyclopentane/Pyrazoline |

Transformations of the Hydroxyl Group

The primary alcohol functionality in this compound offers a site for various chemical modifications, allowing for the introduction of new functional groups and the extension of its molecular framework.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters and ethers through well-established synthetic protocols.

Esterification : This transformation can be achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. A common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. thermofisher.com Alternatively, for a more rapid and often irreversible reaction, acylating agents such as acetyl chloride or acetic anhydride (B1165640) can be used, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.

Etherification : The synthesis of ethers from the alcohol can be accomplished via methods like the Williamson ether synthesis. This two-step process involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide, which then undergoes an SN2 reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the corresponding ether.

Table 3: Hydroxyl Group Transformations

| Reaction Type | Reagent(s) | Functional Group Formed |

| Esterification | Acetic Anhydride, Pyridine | Acetate (B1210297) Ester |

| Esterification | Benzoyl Chloride, Pyridine | Benzoate Ester |

| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Methyl Ether |

| Etherification | 1. Sodium Hydride (NaH) 2. Benzyl Bromide (BnBr) | Benzyl Ether |

Oxidation Reactions to Carbonyl Derivatives

The primary alcohol in this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. quora.com

Oxidation to Aldehyde : The selective oxidation to the corresponding aldehyde, 3-methyl-4-nitrobut-2-enal, requires the use of mild oxidizing agents. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, preventing over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid : Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid, 3-methyl-4-nitrobut-2-enoic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, also known as the Jones reagent), or sodium dichromate. google.com

Table 4: Oxidation of the Hydroxyl Group

| Oxidizing Agent | Product | Product Class |

| Pyridinium Chlorochromate (PCC) | 3-Methyl-4-nitrobut-2-enal | Aldehyde |

| Dess-Martin Periodinane (DMP) | 3-Methyl-4-nitrobut-2-enal | Aldehyde |

| Potassium Permanganate (KMnO₄) | 3-Methyl-4-nitrobut-2-enoic acid | Carboxylic Acid |

| Jones Reagent (CrO₃/H₂SO₄) | 3-Methyl-4-nitrobut-2-enoic acid | Carboxylic Acid |

Cascade and Multi-Component Reactions Featuring this compound

The multifunctional nature of this compound makes it a highly attractive substrate for the design of cascade (or tandem) and multi-component reactions (MCRs). These processes allow for the synthesis of complex molecular architectures in a single operation by combining several reaction steps without isolating intermediates, thereby enhancing synthetic efficiency.

While specific literature examples featuring this exact molecule in cascade reactions are not prominent, its structure allows for the rational design of such sequences. A hypothetical cascade could involve an initial intermolecular reaction followed by an intramolecular cyclization. For example:

Esterification-Intramolecular Diels-Alder (IMDA) Cascade : The hydroxyl group could be esterified with a diene-containing carboxylic acid. Subsequent heating could then trigger an intramolecular Diels-Alder reaction between the newly introduced diene and the existing nitroalkene dienophile, leading to a complex bicyclic structure.

Michael Addition-Cyclization Cascade : The nitroalkene moiety is an excellent Michael acceptor. A reaction with a dinucleophile, such as an amine-thiol, could initiate a cascade where an initial conjugate addition of one nucleophilic group is followed by an intramolecular cyclization of the second nucleophilic group onto another part of the molecule, potentially after a transformation of the hydroxyl group.

In the context of multi-component reactions, this compound could serve as a key building block. For instance, if the alcohol were oxidized in situ to the aldehyde, it could participate in classic MCRs like the Ugi or Passerini reactions, incorporating its unique structural fragment into a larger, more complex product. The presence of the nitroalkene also provides a handle for subsequent transformations, further increasing the potential molecular diversity accessible from this starting material.

Redox-Neutral Annulation Strategies

Redox-neutral annulation reactions are powerful tools in synthetic chemistry for the construction of cyclic molecules without the need for external oxidants or reductants. In the context of this compound, the nitroalkene moiety can participate as a key component in such transformations. High-valent metal-catalyzed C-H functionalization strategies have emerged as a sustainable approach for synthesizing heterocycles. rsc.org While direct examples involving this compound are not prevalent in the literature, analogies can be drawn from rhodium(III)-catalyzed redox-neutral annulations. For instance, the annulation of benzamides with alkenes to form isoindolinones proceeds under mild, external-oxidant-free conditions.

One can envision a scenario where the allylic alcohol of this compound is first functionalized with a directing group. This modified substrate could then undergo a [4+1] or [3+2] annulation with a suitable coupling partner. The nitro group can play a dual role, activating the alkene for the initial C-H activation and subsequent insertion, and potentially being eliminated or transformed in the final ring-closing step.

Table 1: Hypothetical Redox-Neutral Annulation of a this compound Derivative

| Entry | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | N-methoxybenzamide | [RhCpCl₂]₂ / AgSbF₆ | DCE | 80 | Isoindolinone derivative | 75 |

| 2 | Acrylamide | [Ru(p-cymene)Cl₂]₂ / KOAc | t-AmylOH | 100 | Dihydropyridinone derivative | 68 |

| 3 | Diphenylacetylene | [CoCp(CO)I₂] / AgOAc | Dioxane | 110 | Cyclopentene derivative | 82 |

Note: The data in this table is representative of typical redox-neutral annulation reactions and is presented for illustrative purposes.

Tandem and Domino Reaction Sequences

Tandem and domino reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. The structure of this compound is well-suited for such reaction cascades. A plausible sequence could be initiated by a Michael addition of a nucleophile to the nitroalkene, followed by a reaction involving the allylic alcohol.

For example, a tandem process could involve the reaction of this compound with a soft nucleophile, such as a thiol or an enolate. The resulting intermediate, a nitronate, could then undergo an intramolecular cyclization or be trapped by an electrophile. The development of tandem reactions involving nitro compounds and alcohols is an active area of research. nih.gov For instance, the synthesis of imines from alcohols and nitro compounds can proceed via an auto-hydrogen transfer reaction catalyzed by copper. nih.gov

Another possibility is a tandem oxidation/cyclization sequence. The allylic alcohol could be oxidized in situ to the corresponding aldehyde, which could then participate in an intramolecular reaction, such as a Henry reaction, with the nitro group's alpha-carbon.

Table 2: Plausible Tandem Reactions Involving this compound

| Entry | Reagent 1 | Reagent 2 | Catalyst | Reaction Type | Product |

| 1 | Malononitrile | - | DBU | Michael addition-intramolecular cyclization | Functionalized cyclohexene |

| 2 | Benzyl alcohol | - | Cu-isatin Schiff base-γ-Fe₂O₃ | Auto-hydrogen transfer/condensation | N-benzylimine derivative |

| 3 | PCC | - | - | Oxidation-intramolecular Henry reaction | Cyclic nitronate |

Note: This table presents hypothetical tandem reaction pathways for this compound based on known reactivity patterns of similar compounds.

Intramolecular Cyclization Pathways

The presence of both a nucleophilic hydroxyl group and an electrophilic nitro-activated alkene within the same molecule opens up possibilities for intramolecular cyclization. Such reactions can be promoted by either acid or base catalysis. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then undergo an intramolecular Michael addition to the double bond, leading to the formation of a cyclic ether. The stereochemical outcome of such a cyclization would be of significant interest.

Alternatively, under acidic conditions, the nitro group could be protonated, further activating the double bond towards nucleophilic attack by the hydroxyl group. The feasibility and selectivity of such cyclizations often depend on the length of the tether connecting the nucleophile and the electrophile, as well as the substitution pattern on the alkene. Intramolecular [4+2] cycloadditions of nitroalkenes have been utilized for the construction of complex molecular architectures. nih.gov While the diene component is absent in this compound itself, derivatization to introduce a diene moiety could enable such transformations.

Furthermore, intramolecular substitutions of allylic alcohols can be achieved with chirality transfer using iron(III) catalysts, providing a route to enantioenriched heterocycles. While this typically involves an external nucleophile, the principle could be adapted for an intramolecular reaction of a derivative of this compound.

Table 3: Potential Intramolecular Cyclization Products of this compound Derivatives

| Entry | Reaction Conditions | Product Type | Ring Size |

| 1 | NaH, THF | Tetrahydrofuran derivative | 5-membered |

| 2 | TsOH, Toluene, heat | Dihydropyran derivative | 6-membered |

| 3 | (After derivatization to a diene) SnCl₄, CH₂Cl₂ | Cyclohexene derivative (via [4+2] cycloaddition) | 6-membered |

Note: This table outlines potential cyclization products based on general principles of intramolecular reactions of functionalized alkenes.

Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Records

The requested analysis, which includes one-dimensional and two-dimensional NMR techniques (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, NOESY/ROESY), as well as high-resolution mass spectrometry and fragmentation pattern analysis, is contingent upon the availability of this primary experimental data. Without access to the raw or processed spectra for this compound, a thorough and scientifically accurate discussion of its spectroscopic characterization and structural elucidation cannot be provided at this time.

While spectral information for structurally related compounds is available, such data cannot be reliably extrapolated to definitively characterize this compound. The precise chemical shifts, coupling constants, and mass-to-charge ratios are unique to a molecule's specific structure.

Further research or de novo synthesis and subsequent spectroscopic analysis of this compound would be necessary to generate the data required to fulfill the detailed article structure as requested.

Spectroscopic Characterization and Structural Elucidation of 3 Methyl 4 Nitrobut 2 En 1 Ol

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Application of Soft Ionization Techniques (ESI, APCI, MALDI)

Soft ionization mass spectrometry techniques are indispensable for determining the molecular weight and obtaining structural information of thermally labile and polar molecules like 3-Methyl-4-nitrobut-2-en-1-ol with minimal fragmentation. Electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and matrix-assisted laser desorption/ionization (MALDI) are particularly well-suited for this purpose.

Electrospray Ionization (ESI): In ESI, the analyte solution is sprayed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the analyte is desorbed as multiply or singly charged ions. For this compound, ESI in positive ion mode would be expected to produce a prominent protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would likely be observed. The high polarity imparted by the hydroxyl and nitro groups makes this compound an excellent candidate for ESI.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds than ESI. The sample is nebulized into a heated chamber where a corona discharge ionizes the solvent molecules, which then transfer charge to the analyte. APCI would also be expected to generate a significant [M+H]⁺ ion for this compound.

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a light-absorbing matrix. A pulsed laser irradiates the sample, causing desorption and ionization. This technique is particularly useful for obtaining singly charged ions, which simplifies spectral interpretation.

Fragmentation Analysis: Collision-induced dissociation (CID) of the parent ion of nitroalkenes typically proceeds through characteristic fragmentation pathways. nih.govnih.gov For this compound, expected fragmentation could involve the neutral loss of HNO₂, the loss of the NO₂ group, or cleavage of the C-C bond adjacent to the hydroxyl group. nih.gov The fragmentation of nitroalkenes can be complex, sometimes involving cyclization before fragmentation. nih.govnih.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Ion Type | Predicted m/z | Anticipated Relative Intensity | Potential Fragment Ions (from MS/MS) |

|---|---|---|---|---|

| Positive ESI/APCI | [M+H]⁺ | 148.06 | High | [M+H - H₂O]⁺, [M+H - NO₂]⁺ |

| Negative ESI | [M-H]⁻ | 146.05 | Moderate | [M-H - HNO₂]⁻ |

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its key functional groups. A broad band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. Strong asymmetric and symmetric stretching vibrations of the nitro group are anticipated around 1550-1500 cm⁻¹ and 1365-1300 cm⁻¹, respectively. spectroscopyonline.com The C=C double bond stretch of the conjugated alkene is expected to appear in the 1650-1600 cm⁻¹ region. Other significant absorptions would include C-H stretching and bending vibrations, as well as the C-O stretching of the primary alcohol.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3200-3600 | O-H stretch (alcohol) | Strong, Broad |

| 3100-3000 | =C-H stretch | Medium |

| 2980-2850 | C-H stretch (alkane) | Medium |

| 1650-1600 | C=C stretch (conjugated) | Medium |

| 1550-1500 | N-O asymmetric stretch (nitro) | Strong |

| 1365-1300 | N-O symmetric stretch (nitro) | Strong |

| 1050-1000 | C-O stretch (primary alcohol) | Strong |

Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. mt.com While IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. edinst.com For this compound, the symmetric N-O stretch and the C=C stretch are expected to show strong Raman signals. The non-polar C=C bond, in particular, often produces a more intense band in Raman than in IR spectroscopy. The hydroxyl group's O-H stretch, which is prominent in the IR spectrum, will likely be weak in the Raman spectrum.

Table 3: Predicted Raman Spectroscopy Data for this compound

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3100-3000 | =C-H stretch | Medium |

| 2980-2850 | C-H stretch (alkane) | Strong |

| 1650-1600 | C=C stretch (conjugated) | Strong |

| 1550-1500 | N-O asymmetric stretch (nitro) | Medium |

| 1365-1300 | N-O symmetric stretch (nitro) | Strong |

Electronic Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated system in this compound, formed by the C=C double bond and the nitro group, is expected to give rise to a strong absorption in the ultraviolet region. The π → π* transition of this conjugated system will likely result in a maximum absorption wavelength (λmax) that is shifted to a longer wavelength compared to a non-conjugated nitroalkene. shimadzu.com The presence of the methyl group (an auxochrome) on the double bond may also contribute to a slight bathochromic (red) shift. The n → π* transition of the nitro group, which is typically weaker, may also be observed at a longer wavelength.

Table 4: Predicted UV-Vis Spectroscopy Data for this compound

| Electronic Transition | Predicted λmax (nm) | Solvent |

|---|---|---|

| π → π | 220-250 | Ethanol/Hexane |

| n → π | >270 | Ethanol/Hexane |

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

This technique would provide definitive information on bond lengths, bond angles, and torsion angles within the molecule. Key structural features that would be elucidated include the planarity of the conjugated C=C-NO₂ system, the conformation of the hydroxymethyl group relative to the double bond, and the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl and nitro groups.

Table 5: Expected Structural Parameters from X-ray Crystallography for this compound

| Structural Parameter | Expected Value |

|---|---|

| C=C Bond Length | ~1.34 Å |

| C-N Bond Length | ~1.47 Å |

| N-O Bond Lengths | ~1.22 Å |

| C-O Bond Length | ~1.43 Å |

| C=C-C Bond Angle | ~120° |

| O-N-O Bond Angle | ~125° |

Chiroptical Methods for Absolute Configuration Determination

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are paramount for determining the absolute stereochemistry of a molecule.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption, denoted asΔA (AL - AR), is non-zero only for chiral molecules in the region of an absorbing chromophore. The resulting CD spectrum is a plot of this difference, typically expressed as molar ellipticity [θ], against wavelength.

For this compound, the key chromophores expected to give rise to CD signals are the nitro group (-NO2) and the carbon-carbon double bond (C=C). The nitro group in nitroalkanes exhibits a weak n → π* transition around 270 nm. libretexts.org The conjugated system in this compound would likely shift this absorption. The sign and magnitude of the Cotton effect, which is the characteristic shape of a CD band in the vicinity of an absorption band, are exquisitely sensitive to the stereochemical environment of the chromophore.

By comparing the experimentally obtained CD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined.

Hypothetical Circular Dichroism Data for (R)-3-Methyl-4-nitrobut-2-en-1-ol

| Wavelength (nm) | Molar Ellipticity ([θ]) (deg cm² dmol⁻¹) | Transition Assignment |

| 275 | +5200 | n → π* (NO₂) |

| 230 | -8100 | π → π* (C=C) |

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of rotation of plane-polarized light as a function of the wavelength. wikipedia.org While closely related to CD spectroscopy, ORD can be observed at wavelengths away from the absorption maxima of chromophores. amrita.edu The variation of specific rotation with wavelength is known as optical rotatory dispersion. wikipedia.org

An ORD spectrum displays the molar rotation [Φ] versus wavelength. In the region of a chromophore's absorption, a chiral molecule will exhibit a "Cotton effect," which is a characteristic peak and trough in the ORD curve. The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the molecule. amrita.edulibretexts.org For this compound, the electronic transitions of the nitroalkene chromophore would dominate the ORD spectrum in the UV region.

Hypothetical Optical Rotatory Dispersion Data for (R)-3-Methyl-4-nitrobut-2-en-1-ol

| Wavelength (nm) | Molar Rotation ([Φ]) (deg) | Observation |

| 300 | +7500 | Peak |

| 275 | 0 | Crossover |

| 250 | -9800 | Trough |

Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region of the spectrum. wikipedia.org It measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule during vibrational transitions. wikipedia.orgnih.gov VCD spectroscopy provides detailed information about the three-dimensional structure of a molecule because the VCD signals are sensitive to the mutual orientation of different functional groups. wikipedia.org

For this compound, characteristic VCD signals would be expected for the stretching vibrations of the O-H, C-H, C=C, and N-O bonds. The asymmetric and symmetric stretching modes of the nitro group, typically observed around 1550 cm⁻¹ and 1375 cm⁻¹ respectively in nitroalkanes, would be particularly informative. libretexts.org By comparing the experimental VCD spectrum with the spectrum calculated for a known absolute configuration using methods like Density Functional Theory (DFT), the stereochemistry can be unequivocally assigned. wikipedia.org

Hypothetical Vibrational Circular Dichroism Data for (R)-3-Methyl-4-nitrobut-2-en-1-ol

| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Assignment |

| 3400 | +2.5 | O-H stretch |

| 2975 | -1.8 | Asymmetric CH₃ stretch |

| 1550 | +4.1 | Asymmetric NO₂ stretch |

| 1375 | -3.2 | Symmetric NO₂ stretch |

Integrated Spectroscopic Strategies for Elucidating Complex Molecular Architectures

The elucidation of a novel or complex molecular structure rarely relies on a single analytical technique. Instead, an integrated approach that combines data from multiple spectroscopic methods is employed to piece together the complete structural puzzle. For this compound, a combination of chiroptical methods with other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential.

Infrared (IR) Spectroscopy would confirm the presence of key functional groups. For instance, a broad absorption in the 3200-3600 cm⁻¹ region would indicate the hydroxyl group, while strong absorptions around 1550 cm⁻¹ and 1365 cm⁻¹ would be characteristic of the nitro group. orgchemboulder.comspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) would reveal the connectivity of the carbon skeleton and the electronic environment of the protons and carbon atoms. The chemical shift of the proton adjacent to the nitro group is expected to appear in the range of 4.0-4.4 ppm. orgchemboulder.com Two-dimensional NMR techniques like COSY and HMBC would be used to establish the bonding framework of the molecule.

Mass Spectrometry (MS) would provide the molecular weight of the compound and information about its fragmentation pattern, which can help to confirm the proposed structure.

By integrating the data from these techniques, a comprehensive and unambiguous structural assignment for this compound can be achieved. The chiroptical methods provide the crucial information regarding the absolute configuration, which cannot be obtained from the other spectroscopic techniques mentioned.

Theoretical and Computational Investigations of 3 Methyl 4 Nitrobut 2 En 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific data for 3-Methyl-4-nitrobut-2-en-1-ol is not publicly documented.

Density Functional Theory (DFT) Studies on Reactivity Indices

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and reactivity of molecules. Key reactivity indices derived from DFT calculations include Frontier Molecular Orbitals (HOMO and LUMO), electrophilicity, and chemical hardness. For this compound, such studies would provide valuable insights into its stability and reaction preferences. For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

While general principles of DFT are well-established, specific values for the reactivity indices of this compound are not available in the surveyed literature.

Ab Initio and Semi-Empirical Methods for Ground State and Excited State Properties

Ab initio and semi-empirical methods are alternative computational approaches to study molecular properties. Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, offering high accuracy at a significant computational cost. Semi-empirical methods, on the other hand, incorporate some experimental data to simplify calculations, making them faster for larger molecules. These methods could be employed to determine the optimized ground state geometry and explore the properties of the excited states of this compound, which is crucial for understanding its photochemical behavior. However, no specific studies applying these methods to this compound have been found.

Mechanistic Studies of Chemical Reactions Involving this compound

Computational mechanistic studies are instrumental in mapping out the pathways of chemical reactions, identifying transition states, and understanding the factors that control reaction outcomes.

Investigation of Solvent Effects on Reaction Mechanisms

The surrounding solvent can significantly influence the rate and mechanism of a chemical reaction. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction profile. Such an investigation for this compound would be critical for predicting its reactivity in various chemical environments, from nonpolar organic solvents to aqueous systems. At present, no such specific computational studies are available.

Computational Studies in Catalysis and Reaction Optimization

Computational chemistry plays a vital role in designing and optimizing catalytic processes. Theoretical studies could help identify suitable catalysts for reactions involving this compound, predict their efficiency, and provide insights into the catalytic cycle at a molecular level. This would be invaluable for synthetic applications aiming to utilize this compound as a building block. The scientific literature, however, lacks computational studies focused on the catalysis of reactions involving this compound.

Conformational Analysis and Stereochemical Prediction

The conformational flexibility of this compound is primarily governed by rotations around the C-C and C-O single bonds. The presence of a double bond introduces rigidity in the central part of the molecule. The stereochemistry is determined by the arrangement of substituents around the double bond and any chiral centers.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of molecules to identify stable conformers and predict their relative energies. For allylic alcohols, intramolecular hydrogen bonding between the hydroxyl group and the π-system of the double bond can play a significant role in stabilizing certain conformations. Studies on allylic alcohols have shown that the energy of such hydrogen bonds can be in the range of 0.5 to 2.5 kcal/mol researchgate.net.

The rotational barrier around the C-C single bond adjacent to the double bond in allylic systems is another critical factor. Quantum chemical calculations on the allyl cation, radical, and anion have shown rotational barriers of 33, 14, and 21 kcal/mol, respectively, highlighting the influence of the electronic nature of the system on this barrier rsc.org. For this compound, the electron-withdrawing nitro group is expected to influence the electronic distribution and thus the rotational barriers.

A conformational analysis of a related compound, 1-nitro-2-phenylethane, using DFT at the B3LYP/6-31G* level, revealed that the planarity of the molecule and the orientation of the nitro group relative to other substituents are key determinants of conformational stability researchgate.net. For this compound, we can anticipate several low-energy conformers arising from the rotation of the hydroxymethyl and nitromethyl groups.

Table 1: Predicted Relative Energies of Hypothetical Conformers of this compound Based on Analogous Systems

| Conformer | Dihedral Angle (O-C1-C2-C3) | Dihedral Angle (C2-C3-C4-N) | Predicted Relative Energy (kcal/mol) | Key Interactions |

| A | ~60° (gauche) | ~180° (anti) | 0.0 | Potential intramolecular H-bond (OH•••NO2) |

| B | ~180° (anti) | ~180° (anti) | 0.5 - 1.5 | Steric minimization |

| C | ~60° (gauche) | ~60° (gauche) | 1.0 - 2.5 | Steric hindrance |

| D | ~180° (anti) | ~60° (gauche) | 1.2 - 2.8 | Steric hindrance |

Note: This table is illustrative and based on general principles of conformational analysis and data from analogous compounds. The actual values for this compound would require specific DFT calculations.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules in solution and to characterize their intermolecular interactions. For this compound, MD simulations could elucidate its interactions with solvent molecules, particularly the formation of hydrogen bonds.

The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, while the nitro group can act as a hydrogen bond acceptor. MD simulations of alcohols in aqueous solutions have provided detailed insights into the structure and dynamics of the surrounding water molecules and the stability of hydrogen-bonded complexes nih.govphyschemres.org.

In a simulation of a related allylic alcohol, linalool, within a dehydratase enzyme, molecular dynamics revealed specific hydrogen bonding interactions with amino acid residues in the active site that influence the stereochemical outcome of the reaction semanticscholar.orgspectroscopyonline.com. Similarly, MD simulations of this compound in various solvents would reveal the preferred solvation shells and the dynamics of solvent exchange.

The intermolecular interactions of nitro compounds have also been a subject of computational studies. For instance, MD simulations can be employed to understand the clustering and phase separation of molecules with nitro groups in different environments mdpi.com.

Table 2: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

| Interaction Type | Donor | Acceptor | Solvent | Significance |

| Hydrogen Bond | -OH (molecule) | Water (O) | Water | Solvation, solubility |

| Hydrogen Bond | Water (H) | -OH (molecule, O) | Water | Solvation, solubility |

| Hydrogen Bond | Water (H) | -NO2 (molecule, O) | Water | Solvation, solubility |

| Dipole-Dipole | C-NO2 (molecule) | Polar solvent | Aprotic polar solvents | Solvation in non-aqueous media |

| van der Waals | Alkyl backbone | Non-polar solvent | Non-polar solvents | Solvation in non-polar media |

Note: This table outlines the expected primary intermolecular interactions that would be a focus of MD simulations.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

DFT calculations are widely used to predict various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for the structural elucidation of new compounds and for the interpretation of experimental data.

Infrared (IR) and Raman Spectroscopy:

The vibrational frequencies of this compound can be computed using DFT. The calculated spectrum would be characterized by specific vibrational modes corresponding to its functional groups. For the nitro group, asymmetric and symmetric stretching vibrations are typically observed in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively nih.gov. The hydroxyl group would exhibit a characteristic O-H stretching frequency, typically broad in the experimental IR spectrum due to hydrogen bonding. The C=C double bond stretching vibration is also a key feature.

Computational studies on nitroaromatic compounds have demonstrated that DFT methods, such as B3LYP with a 6-311+G** basis set, can accurately model vibrational spectra and isotopic shifts without the need for scaling force constants researchgate.net. Similar accuracy would be expected for the prediction of the vibrational spectra of this compound.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Based on Analogous Compounds

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H stretch | -OH | 3200-3600 | Strong, broad | Weak |

| C-H stretch (sp²) | =C-H | 3000-3100 | Medium | Medium |

| C-H stretch (sp³) | -CH3, -CH2- | 2850-3000 | Medium-Strong | Medium-Strong |

| C=C stretch | Alkene | 1640-1680 | Medium | Strong |

| N=O asymmetric stretch | -NO2 | 1500-1570 | Strong | Medium |

| N=O symmetric stretch | -NO2 | 1300-1370 | Strong | Strong |

| C-O stretch | Alcohol | 1000-1260 | Strong | Weak |

Note: This is an illustrative table. The exact frequencies and intensities would be obtained from specific DFT calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts using DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method, has become a standard tool in chemical research rsc.orgnrel.govchemrxiv.orgmdpi.comnih.gov. The accuracy of these predictions can be high enough to distinguish between different isomers and conformers.

For this compound, the ¹H NMR spectrum would show signals for the hydroxyl proton, the vinylic proton, and the protons of the methyl and methylene (B1212753) groups. The chemical shifts of these protons would be influenced by the electronic effects of the nitro group and the hydroxyl group, as well as by the molecule's conformation. The ¹³C NMR spectrum would provide information about the carbon skeleton. DFT calculations would be crucial in assigning the signals in both spectra, especially in cases of spectral overlap. The use of appropriate functionals and basis sets, along with the inclusion of solvent effects, is critical for obtaining accurate predictions that correlate well with experimental data mdpi.com.

Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a Plausible Conformer of this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH2OH) | 4.1 - 4.3 | 60 - 65 |

| C2 (=CH-) | 5.8 - 6.2 | 125 - 130 |

| C3 (=C(CH3)-) | - | 135 - 140 |

| C4 (-CH2NO2) | 4.8 - 5.1 | 75 - 80 |

| C5 (-CH3) | 1.8 - 2.0 | 15 - 20 |

| -OH | Variable (solvent dependent) | - |

Note: These are estimated chemical shift ranges based on typical values for similar structural motifs. Precise values require specific GIAO-DFT calculations.

Synthetic Applications and Derivatization Strategies for 3 Methyl 4 Nitrobut 2 En 1 Ol

Role as a Versatile Building Block in Organic Synthesis

Nitroalkenes are well-established as powerful building blocks in organic synthesis due to the dual nature of the nitro group, which can be easily transformed into other functional groups like amines, ketones, or oximes. researchgate.net The presence of both a nitroalkene and an alcohol moiety in 3-Methyl-4-nitrobut-2-en-1-ol makes it a highly adaptable synthon for constructing complex molecular architectures.

The reactivity of nitroalkenes makes them excellent precursors for the synthesis of a wide array of nitrogen-containing heterocycles. researchgate.net this compound could be employed in various cycloaddition and tandem reactions to form five- and six-membered rings. For instance, [3+2] cycloaddition reactions are a cornerstone in the synthesis of five-membered heterocycles. researchgate.netmdpi.com The reaction of this compound with various dipoles could lead to the formation of highly substituted pyrrolidines or isoxazolidines.

Another powerful strategy involves a Michael addition to the nitroalkene followed by an intramolecular cyclization. The conjugate addition of a binucleophile, or a nucleophile containing a group that can subsequently react with the nitro group (or its reduced form), can initiate a cascade reaction to form heterocyclic systems. For example, reaction with enaminoesters or β-ketoesters could lead to the synthesis of substituted pyrroles or other N-heterocycles. researchgate.net The hydroxyl group on the butenyl chain could also participate in these cyclizations, potentially leading to oxygen-containing heterocycles or bicyclic systems. The cyclization of α,β-unsaturated ketones (chalcones) with reagents like hydrazine (B178648) or urea (B33335) to form pyrazolines and pyrimidines showcases a similar synthetic strategy that could be adapted. researchgate.net

Table 1: Potential Heterocyclic Systems from this compound

| Reaction Type | Reagent/Partner | Potential Heterocycle |

|---|---|---|

| [3+2] Cycloaddition | Azomethine Ylides | Substituted Pyrrolidines |

| [4+2] Cycloaddition | Dienes | Tetrahydro-pyridines |

| Tandem Michael Addition/Cyclization | β-Ketoesters | Substituted Pyrroles |

| Reductive Cyclization | - (Internal N-attack) | Cyclic Nitrones, Pyrrolidines |

The transformation of nitro compounds into amines is a fundamental process in organic synthesis. organic-chemistry.org The nitro group in this compound can be readily reduced to a primary amine using various methods, such as catalytic hydrogenation or metal-free reductions with reagents like trichlorosilane. beilstein-journals.org This reduction, coupled with the saturation of the carbon-carbon double bond, would yield 3-methyl-4-aminobutan-1-ol, a chiral amino alcohol. The synthesis of amino alcohols is a significant area of research, as they are crucial components of many biologically active molecules and chiral auxiliaries. researchgate.netdiva-portal.org

Furthermore, this nitro-alkenol can serve as a precursor for non-natural α-amino acids. Following the protection of the hydroxyl group, oxidation of the terminal carbon (C1) to a carboxylic acid, followed by reduction of the nitro group and the double bond, would yield a γ-amino acid. Alternatively, protocols for synthesizing amino-acid-based nitroalkenes can be reversed; starting with the nitro-alkenol, manipulation of the alcohol function to an aldehyde and subsequent steps can lead to various unnatural amino acids. mdpi.com The development of new methods to create these structures is of high interest for building novel peptides and pharmacologically active molecules. researchgate.netnews-medical.net

Nitroalkenes are highly effective Michael acceptors and dienophiles, making them valuable in the construction of carbocyclic systems. researchgate.net this compound could participate as an electrophile in Michael additions with a wide range of carbon nucleophiles, such as enolates, enamines, or organometallics. The resulting adducts are highly functionalized and can be elaborated into more complex structures.

The electron-deficient double bond is also a competent partner in Diels-Alder [4+2] cycloadditions, reacting with dienes to form six-membered rings with control over regioselectivity. Furthermore, nitroalkenes can undergo [2+1] cycloaddition reactions with reagents like bromomalonates to yield highly functionalized nitrocyclopropanes. researchgate.netresearchgate.netfigshare.com The resulting cyclopropanes are themselves versatile intermediates for further synthetic transformations. researchgate.net The utility of nitroalkenes in synthesizing carbocycles is broad, encompassing the formation of three-, four-, five-, and six-membered rings through various pericyclic and ionic pathways. researchgate.net

Utility in Chiral Synthesis and Stereoselective Transformations

The creation of stereocenters with high fidelity is a central goal of modern organic synthesis. Nitroalkenes are excellent substrates for asymmetric conjugate additions, which can establish new stereocenters with high enantioselectivity. mdpi.comnih.gov The reaction of this compound with nucleophiles in the presence of a chiral organocatalyst (e.g., a proline derivative or a chiral thiourea) could generate products with a new stereocenter at the β-position to the nitro group. mdpi.com

The allylic alcohol functionality also offers opportunities for stereocontrol. For example, a Sharpless asymmetric epoxidation of the double bond could be envisioned after protection of the alcohol, or the existing hydroxyl group could be used to direct the stereochemical outcome of reactions on the adjacent double bond. Moreover, chiral nitroalkenes derived from natural sources like D-mannitol have been shown to be effective in stereoselective synthesis, highlighting the potential of using chiral pool starting materials to prepare enantiopure versions of compounds like this compound. researchgate.net

Table 2: Strategies for Chiral Synthesis

| Method | Catalyst/Reagent | Stereochemical Outcome |

|---|---|---|

| Asymmetric Michael Addition | Chiral Organocatalyst (e.g., thiourea) | Enantioselective formation of C-C or C-X bond |

| Asymmetric Epoxidation | Sharpless or Jacobsen catalyst | Enantioselective formation of an epoxide |

| Substrate-Directed Reaction | Chiral auxiliary on the alcohol | Diastereoselective addition to the double bond |

Derivatization for Modulating Reactivity or Achieving Specific Synthetic Objectives

The bifunctional nature of this compound allows for selective derivatization of either the alcohol or the nitroalkene moiety to tune its reactivity for specific synthetic goals.

Protection/Activation of the Hydroxyl Group: The primary alcohol can be protected with standard protecting groups (e.g., silyl (B83357) ethers, esters, or benzyl (B1604629) ethers) to prevent its interference in reactions targeting the nitroalkene. Conversely, it can be converted into a better leaving group (e.g., a tosylate or mesylate) to facilitate substitution reactions.

Transformation of the Nitro Group: The nitro group is one of the most versatile functional groups. As mentioned, it can be reduced to an amine. organic-chemistry.org It can also be converted into a carbonyl group via the Nef reaction or other oxidative/reductive procedures. This opens pathways to γ-hydroxy ketones or acids.

Reactions of the Alkene: The double bond can undergo various transformations. Besides cycloadditions and conjugate additions, it can be subjected to epoxidation, dihydroxylation, or ozonolysis, leading to a variety of highly functionalized products.

These derivatizations significantly expand the synthetic utility of the parent molecule, allowing it to be incorporated into a wider range of complex targets.

Green Chemistry Approaches in the Synthesis and Transformations of Nitro-Alkenols

Modern synthetic chemistry emphasizes the use of environmentally benign methods. mdpi.com The synthesis and transformation of nitro-alkenols can be approached through several green chemistry principles. The Henry reaction (nitroaldol condensation), a key step in forming the precursor to this compound, can be performed under solvent-free conditions or in greener solvents like water, often using solid-supported catalysts that can be easily recovered and reused. researchgate.netnih.govresearchgate.net

For the transformation of the nitro group, traditional reductions often use heavy metals. Green alternatives include catalytic transfer hydrogenation using formic acid or hydrazine, or the use of metal-free reducing agents. organic-chemistry.orgbeilstein-journals.org The use of heterogeneous catalysts, such as metal nanoparticles fabricated via green methods, for the reduction of nitro groups is a rapidly growing area. nih.gov Furthermore, performing reactions in sustainable solvents like water or polyethylene (B3416737) glycol (PEG), or under microwave or ultrasonic irradiation to reduce reaction times and energy consumption, are all viable strategies to enhance the green credentials of syntheses involving nitro-alkenols. mdpi.comresearchgate.net

Q & A

Q. How to design a meta-analysis of synthetic methodologies for nitrobutenol derivatives?

- Methodological Answer : Systematically review databases (e.g., SciFinder, Reaxys) using keywords like “nitrobutenol synthesis” and filter by yield, catalyst type, and scalability. Use PRISMA guidelines to document inclusion/exclusion criteria and assess bias via funnel plots .

05 文献检索Literature search for meta-analysis02:58

Q. What in silico tools model the environmental fate of this compound?

- Methodological Answer : Employ the OECD QSAR Toolbox to predict biodegradation pathways and ecotoxicity. Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets (e.g., enzymes in soil microbiota) .

Contradiction Analysis Framework

Q. How to reconcile discrepancies between experimental and computational NMR chemical shifts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。